Chonglou Saponin VII

Vue d'ensemble

Description

Chonglou Saponin VII, also known as Dioscinin, Polyphyllin-VII, or Paris saponin-VII, is a type of steroidal saponins derived from Chonglou (Rhizoma Paridis Chonglou). It has been found to inhibit EMT and reduce the invasion of ovarian cancer cells via the GSK-3β/β-catenin signaling pathway .

Synthesis Analysis

The synthesis of Paris saponin VII predominantly occurs in the leaves of the Paris polyphylla var. yunnanensis (Franch.) Hand. - Mzt. (PPY) plant and is increased by high light intensity . The leaves are indeed the primary organ for PS VII synthesis in PPY .Molecular Structure Analysis

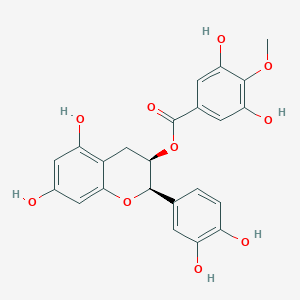

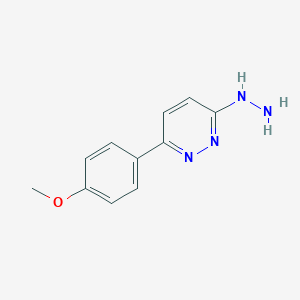

The molecular formula of Chonglou Saponin VII is C51H82O21, and its molecular weight is 1031.18 .Chemical Reactions Analysis

Paris saponin VII attenuates mitochondrial membrane potential, increases the expression of apoptosis-related proteins (Bax and cytochrome c), and decreases the protein expression levels of Bcl-2, caspase-9, caspase-3, PARP-1, and p-Akt .Physical And Chemical Properties Analysis

Chonglou Saponin VII is a powder that should be stored at -20°C .Applications De Recherche Scientifique

Anticancer Activity

Chonglou Saponin VII has been found to exhibit therapeutic potential against various human cancers . It has been shown to inhibit the proliferation of certain cancer cell lines .

Breast Cancer Treatment

In a study, Chonglou Saponin VII was found to inhibit the proliferation of MDA-MB-231, MDA-MB-436 and MCF-7 breast cancer cell lines . It induced caspase-dependent apoptosis in these cell lines .

Autophagy Induction

Chonglou Saponin VII has been shown to induce autophagy and promote autophagic flux in breast cancer cell lines . This process is crucial for the degradation and recycling of cellular components.

Hippo Pathway Activation

Chonglou Saponin VII has been identified as a Hippo pathway activator . The Hippo signaling pathway plays a significant role in organ size control and tumor suppression. Dysregulation of this pathway is often associated with cancer.

Interaction with YAP

Chonglou Saponin VII treatment decreases the expression and nuclear translocation of Yes-associated protein (YAP), a downstream transcriptional effector in the Hippo signaling pathway . Overexpression of YAP can attenuate Chonglou Saponin VII-induced autophagy .

Activation of LATS1

Chonglou Saponin VII promotes the binding of LATS1 with MST2 and MOB1, and activates LATS1 in breast cancer cell lines . LATS1 is a core kinase in the Hippo pathway, and its activation is crucial for the inhibition of YAP.

Mécanisme D'action

Target of Action

Chonglou Saponin VII, also known as Paris Saponin VII (PSVII), is a steroid saponin isolated from traditional Chinese herbs . Its primary targets are the Hippo signaling pathway and the Akt/p38 MAPK pathway . These pathways play crucial roles in cell proliferation, apoptosis, and autophagy, which are key processes in cancer development and progression .

Mode of Action

PSVII interacts with its targets by binding directly to the MST2-MOB1-LATS1 ternary complex, a key component of the Hippo signaling pathway . This binding decreases the expression and nuclear translocation of Yes-associated protein (YAP), a downstream transcriptional effector in the Hippo signaling pathway . In the Akt/p38 MAPK pathway, PSVII induces apoptosis in K562/ADR cells .

Biochemical Pathways

PSVII affects multiple biochemical pathways. It activates the Hippo signaling pathway, leading to increased active form of LATS1, an upstream effector of YAP . This activation involves the participation of multiple proteins (including MST2, MOB1, and LATS1 itself) in an MST2-dependent sequential activation cascade . PSVII also inhibits the Akt/p38 MAPK pathway, which is associated with the induction of apoptosis in K562/ADR cells .

Pharmacokinetics

It is known that steroidal saponins like psvii generally have low bioavailability . This is partly due to hydrolysis by intestinal flora . More research is needed to fully understand the ADME properties of PSVII and their impact on its bioavailability.

Result of Action

PSVII has multiple effects at the molecular and cellular levels. It inhibits the proliferation of various breast cancer cell lines and suppresses their colony formation . PSVII induces caspase-dependent apoptosis in these cell lines . It also induces autophagy and promotes autophagic flux . In mice bearing MDA-MB-231 cell xenograft, administration of PSVII significantly suppresses tumor growth .

Action Environment

The action of PSVII can be influenced by various environmental factors. For instance, the presence of intestinal flora can affect the bioavailability of PSVII by hydrolyzing it . The specific tissue environment can also influence the action of PSVII. For example, it has been found to be predominantly distributed in the liver and lungs , which may be target organs for its action

Safety and Hazards

Chonglou Saponin VII is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and wear chemical impermeable gloves .

Propriétés

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H82O21/c1-20-10-15-50(63-19-20)24(5)51(62)31(72-50)17-29-27-9-8-25-16-26(11-13-48(25,6)28(27)12-14-49(29,51)7)67-47-43(71-45-38(59)35(56)33(54)22(3)65-45)40(61)42(30(18-52)68-47)70-46-39(60)36(57)41(23(4)66-46)69-44-37(58)34(55)32(53)21(2)64-44/h8,20-24,26-47,52-62H,9-19H2,1-7H3/t20-,21+,22+,23+,24-,26+,27-,28+,29+,30-,31+,32+,33+,34-,35-,36+,37-,38-,39-,40+,41+,42-,43-,44+,45+,46+,47-,48+,49+,50-,51-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFJAXUYHGSVFN-IYUYFXHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)O)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)O)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H82O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318576 | |

| Record name | Paris VII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1031.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chonglou Saponin VII | |

CAS RN |

68124-04-9 | |

| Record name | Paris VII | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68124-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pennogenin tetraglycoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068124049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paris VII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the mechanism of action of Chonglou Saponin VII against ovarian cancer cells?

A: While the exact mechanism is still under investigation, the research indicates that Chonglou Saponin VII induces apoptosis (programmed cell death) in SKOV3/DDP drug-resistant human ovarian cancer cells []. This is supported by the observation of increased early apoptotic cell ratios following treatment with Chonglou Saponin VII []. Further research is needed to elucidate the specific signaling pathways involved.

Q2: How does the combination of Chonglou Saponin VII with silica nanoparticles affect its efficacy against ovarian cancer?

A: Research suggests that formulating Chonglou Saponin VII with silica nanoparticles enhances its inhibitory effects on the proliferation of SKOV3/DDP cells []. This nanocomposite demonstrates a significant concentration and time-dependent effect on reducing cancer cell viability []. The enhanced efficacy could be attributed to improved delivery, cellular uptake, or sustained release of Chonglou Saponin VII facilitated by the nanoparticles.

Q3: Can other compounds be used as reference standards for quantifying Chonglou Saponin VII and related saponins?

A: Yes, studies have explored the use of substitute standards for analyzing Chonglou Saponin VII and other saponins found in Paris polyphylla (the plant source of Chonglou Saponin VII). For example, Saikosaponin d has been successfully employed as a reference standard for the simultaneous determination of four saponins, including Chonglou Saponin VII, using High-Performance Liquid Chromatography (HPLC) []. This method offers a practical approach for quantifying these bioactive compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B28080.png)

![5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine](/img/structure/B28097.png)